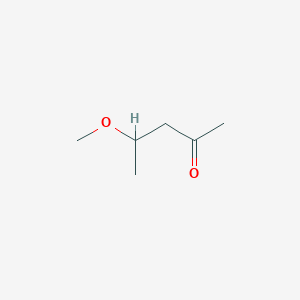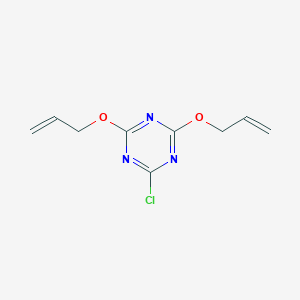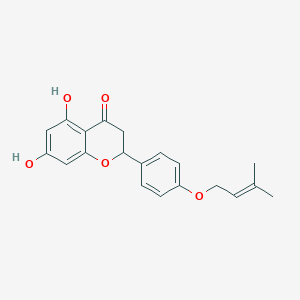
Archangelenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Archangelenone is a natural product that was first isolated from the leaves of the Angelica archangelica plant. It is a sesquiterpene lactone compound that has been found to exhibit various biological activities. The compound has gained significant attention in the scientific community due to its potential applications in medicine and agriculture.
Wissenschaftliche Forschungsanwendungen
Antioxidant, Antiulcer, and Anti-inflammatory Properties
A study by Mamache et al. (2022) found that the aqueous extract of Angelica archangelica L. exhibits significant antioxidant, antiulcer, anti-inflammatory, and analgesic activities. The extract showed a large amount of total polyphenols and demonstrated a high ability to trap radicals, along with a considerable protective effect against β-carotene degradation and significant ferrous ion chelation activity. These findings suggest its potential in treating oxidative stress-related conditions (Mamache et al., 2022).
Antitumor Effects
Oliveira et al. (2019) reported on the cytotoxicity and antitumor effects of crude extract of A. archangelica root on breast cancer. The study highlighted that the extract was cytotoxic for breast cancer cell lines but not for human fibroblasts, suggesting its selective antitumor potential. This indicates its possible therapeutic applications in breast cancer treatment (Oliveira et al., 2019).
Phytochemical Screening and Medicinal Properties
Molnar et al. (2017) investigated the coumarin content, radical scavenging capacity, and total phenols content of various medicinal plants including A. archangelica. The study provided insights into the phytochemical profile and antioxidant properties of A. archangelica, which contribute to its medicinal applications (Molnar et al., 2017).
Antibacterial Activity
Kozłowska et al. (2022) researched the antibacterial activity of A. archangelica extracts. The study found that the extracts exhibited significant antibacterial properties, which could be beneficial in addressing microbial infections and could be considered for use in food and cosmetic products (Kozłowska et al., 2022).
Anti-anxiety Properties
Kumar et al. (2013) explored the anxiolytic potential of nonpolar coumarins isolated from A. archangelica. The study demonstrated significant anxiolytic effects, suggesting its potential use in treating anxiety disorders (Kumar et al., 2013).
Antifungal and Mosquito Deterrent Activity
A study by Wedge et al. (2009) on the chloroform extract from A. archangelica roots revealed significant antifungal and mosquito deterrent activities. This suggests its potential application in agriculture and public health for managing plant pathogens and controlling mosquito populations (Wedge et al., 2009).
Eigenschaften
CAS-Nummer |
14117-54-5 |
|---|---|
Produktname |
Archangelenone |
Molekularformel |
C20H20O5 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
(2S)-5,7-dihydroxy-2-[4-(3-methylbut-2-enoxy)phenyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O5/c1-12(2)7-8-24-15-5-3-13(4-6-15)18-11-17(23)20-16(22)9-14(21)10-19(20)25-18/h3-7,9-10,18,21-22H,8,11H2,1-2H3/t18-/m0/s1 |
InChI-Schlüssel |
GYSDUVRPSWKYDJ-SFHVURJKSA-N |
SMILES |
CC(=CCOC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C |
Kanonische SMILES |
CC(=CCOC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C |
melting_point |
151-152°C |
Physikalische Beschreibung |
Solid |
Synonyme |
selinone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



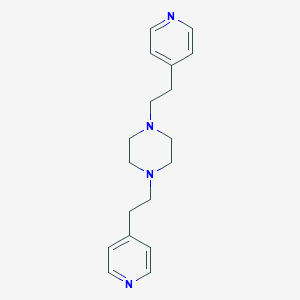
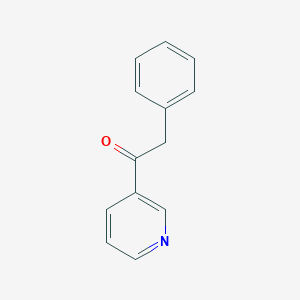
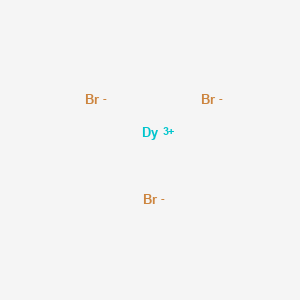
![Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate](/img/structure/B81111.png)
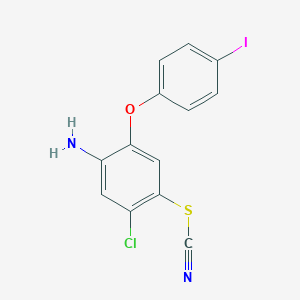
![alpha-[1-Benzylpyridin-2(1H)-ylidene]acetophenone](/img/structure/B81114.png)
![3-[(E)-2-Phenylethenyl]aniline](/img/structure/B81116.png)
![3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-](/img/structure/B81119.png)
![Ethanol, 2-[(4-nitrophenyl)thio]-](/img/structure/B81120.png)
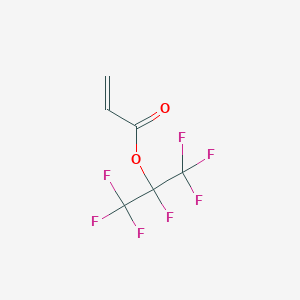
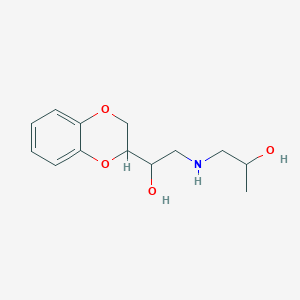
![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)
